3-Amino-6-methoxypyridazine

Catalog No.
S662616
CAS No.
7252-84-8
M.F
C5H7N3O
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-6-methoxypyridazine

CAS Number

7252-84-8

Product Name

3-Amino-6-methoxypyridazine

IUPAC Name

6-methoxypyridazin-3-amine

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7)

InChI Key

YPWBPONDYDVMLX-UHFFFAOYSA-N

SMILES

COC1=NN=C(C=C1)N

Canonical SMILES

COC1=NN=C(C=C1)N
  • Synthesis and Characterization: Research papers exist describing the synthesis and characterization of 3-Amino-6-methoxypyridazine, focusing on methods for its production and identification of its chemical and physical properties [].
  • Detection Methods: Patents have been filed outlining methods for detecting and measuring trace amounts of 3-Amino-6-methoxypyridazine in samples, potentially important for quality control purposes during synthesis or within other research applications [].

3-Amino-6-methoxypyridazine is an organic compound with the molecular formula C5_5H7_7N3_3O and a molecular weight of 125.13 g/mol. It features a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The compound is characterized by the presence of an amino group at the 3-position and a methoxy group at the 6-position of the pyridazine ring. This structural configuration contributes to its unique chemical properties and potential biological activities .

, primarily due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The methoxy group can be substituted under specific conditions, allowing for the introduction of various substituents at the 6-position.
  • Acylation: The amino group can participate in acylation reactions, forming amides or sulfonamides, which can enhance biological activity .
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions to synthesize more complex arylpyridazines, expanding its utility in medicinal chemistry .

Research indicates that 3-amino-6-methoxypyridazine exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its derivatives have shown potential as:

  • Antimicrobial Agents: Some studies suggest that compounds derived from 3-amino-6-methoxypyridazine possess antimicrobial properties, making them candidates for antibiotic development.
  • Anticancer Activity: Certain derivatives have been evaluated for their anticancer effects, highlighting their potential in cancer therapeutics .
  • Enzyme Inhibitors: The compound may act as an inhibitor for specific enzymes, contributing to its pharmacological profile .

The synthesis of 3-amino-6-methoxypyridazine can be achieved through several methods:

  • From 6-Chloropyridazin-3-amine and Sodium Methoxide:
    • A mixture of 6-chloropyridazin-3-amine and sodium methoxide in methanol is heated under pressure. This method yields high purity and good yields of the target compound .
  • Using Copper Catalysis:
    • A reaction involving copper powder in methanol at elevated temperatures can also produce 3-amino-6-methoxypyridazine efficiently .
  • Palladium-Catalyzed Cross-Coupling:
    • This method allows for the introduction of various aryl groups at the 6-position, broadening the scope of potential derivatives .

3-Amino-6-methoxypyridazine has several applications in various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.
  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Agricultural Chemistry: Some derivatives may find applications as agrochemicals due to their biological activity against pests or pathogens .

Interaction studies involving 3-amino-6-methoxypyridazine focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential side effects. Research has indicated interactions with:

  • Enzymes: Specific enzyme inhibitors derived from this compound have been studied for their efficacy and selectivity.
  • Receptors: Binding studies have shown potential interactions with certain receptors, which could lead to therapeutic applications .

Several compounds share structural similarities with 3-amino-6-methoxypyridazine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3-Amino-6-chloropyridazineChlorine atom at position 6More reactive due to the presence of chlorine
3-Amino-6-nitropyridazineNitro group at position 6Potentially more polar and may exhibit different reactivity
3-Amino-6-hydroxypyridazineHydroxyl group at position 6Increased solubility and potential hydrogen bonding
3-(tert-butoxy)-6-chloropyridazineTert-butoxy group at position 6Enhanced lipophilicity and possible bioavailability

These compounds highlight the versatility of pyridazine derivatives while emphasizing the unique features of 3-amino-6-methoxypyridazine, particularly its methoxy group which influences both solubility and reactivity.

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7252-84-8

Wikipedia

3-Amino-6-methoxypyridazine

Dates

Modify: 2023-08-15

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